(Rac)-Bifenthrin chemical structure and properties
(Rac)-Bifenthrin chemical structure and properties
(Rac)-Bifenthrin is a synthetic pyrethroid insecticide and acaricide widely utilized in agriculture and for public health pest control. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
(Rac)-Bifenthrin is a racemic mixture of two enantiomers. Its chemical structure is characterized by a cyclopropanecarboxylate (B1236923) ester linked to a biphenyl (B1667301) methyl group.
Caption: Chemical structure and key identifiers of (Rac)-Bifenthrin.
Physicochemical Properties
The physical and chemical properties of (Rac)-Bifenthrin are crucial for understanding its environmental fate, bioavailability, and formulation development.
| Property | Value | Reference |
| Molecular Weight | 422.87 g/mol | [1][2][3][4] |
| Appearance | White to off-white waxy solid with a faint sweet smell. | [1][2][5] |
| Melting Point | 51-71 °C | [6][7][8] |
| Boiling Point | Decomposes before boiling. | [9] |
| Water Solubility | <1 µg/L to 0.1 mg/L | [1][10][11] |
| Vapor Pressure | 1.81 x 10⁻⁷ mmHg at 25 °C | [10] |
| LogP (Octanol-Water Partition Coefficient) | >6 | [11] |
| Henry's Law Constant | 7.2 x 10⁻³ atm·m³/mol | [10] |
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
(Rac)-Bifenthrin, classified as a Type I pyrethroid, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous systems of insects.[10][12] This interaction disrupts the normal functioning of nerve cells, leading to paralysis and eventual death of the target pest.[12]
The primary mechanism involves the modification of the gating kinetics of these channels. Bifenthrin (B131952) binds to the open state of the sodium channel, delaying its closure.[10][13] This prolonged opening results in a persistent influx of sodium ions, leading to membrane depolarization and repetitive neuronal firing.[1] While it is a Type I pyrethroid, some studies suggest it exhibits mixed Type I/II properties.[6]
Caption: Mechanism of (Rac)-Bifenthrin action on voltage-gated sodium channels.
Experimental Protocols
Synthesis of (Rac)-Bifenthrin
A common method for the synthesis of (Rac)-Bifenthrin involves the esterification of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carbonyl chloride with 2-methyl-3-biphenylmethanol (B137470).[14]
Methodology:
-
Reaction Setup: 2-methyl-3-biphenylmethanol is dissolved in a suitable solvent such as toluene.[14]
-
Addition of Reagents: An acid scavenger, like an alkali or alkaline earth metal compound, is added to the mixture.[14]
-
Esterification: 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carbonyl chloride is added dropwise to the reaction mixture under controlled temperature.[14]
-
Reaction Completion and Work-up: The reaction is monitored for completion. Upon completion, the mixture is washed, and the organic layer containing bifenthrin is separated.[9]
-
Purification: The crude product is then purified, often through crystallization, to yield (Rac)-Bifenthrin.[15]
Caption: General workflow for the synthesis of (Rac)-Bifenthrin.
Analytical Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the analysis of (Rac)-Bifenthrin and its metabolites.
HPLC Method for Enantiomeric Separation:
-
Column: Chiral stationary phase columns, such as Sumichiral OA-2500-I, are used for the separation of bifenthrin enantiomers.[16][17]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, isopropanol, and ethanol.[16][17]
-
Detection: UV detection is commonly employed.[18]
-
Sample Preparation: Samples are dissolved in a suitable organic solvent like n-hexane.[16][17]
GC Method for Residue Analysis:
-
Column: A capillary column such as DB-1 is often used.[19]
-
Detector: An Electron Capture Detector (ECD) or Mass Spectrometry (MS) can be used for sensitive detection.[4][19]
-
Sample Preparation: This typically involves solvent extraction (e.g., with acetone), liquid-liquid partitioning, and a clean-up step using solid-phase extraction (e.g., Florisil column).[4]
Toxicological Studies
Neurotoxicity Assessment in Rats:
-
Dosing: (Rac)-Bifenthrin is typically dissolved in a vehicle like corn oil and administered orally to rats.[5][9]
-
Observation: Animals are observed for clinical signs of neurotoxicity, such as tremors, convulsions, and changes in motor activity.[5][9][20]
-
Behavioral Tests: Functional observational batteries (FOB) and open field tests are used to quantify changes in behavior and motor function.[9][20]
-
Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to assess levels of neurotransmitters and markers of oxidative stress.[9][21]
Metabolism Studies:
-
In Vitro: Rat or human liver microsomes are incubated with (Rac)-Bifenthrin to study its metabolic fate.[1] The formation of metabolites like 4'-hydroxy-bifenthrin and TFP acid is monitored over time.[1]
-
In Vivo: Radiolabeled (¹⁴C) bifenthrin is administered to rats, and the distribution and excretion of radioactivity in urine, feces, and tissues are analyzed to determine the pharmacokinetic profile and identify major metabolites.[2][3]
Caption: A typical experimental workflow for the analysis of Bifenthrin residues.
References
- 1. Age dependent in vitro metabolism of bifenthrin in rat and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.who.int [apps.who.int]
- 3. 838. Bifenthrin (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 6. Pyrethroid neurotoxicity studies with bifenthrin indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Bifenthrin-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actions of the pyrethroid insecticide bifenthrin on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fao.org [fao.org]
- 13. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103319345A - Method for preparing bifenthrin - Google Patents [patents.google.com]
- 15. CN104628569A - Method for producing bifenthrin with clean synthesizing process - Google Patents [patents.google.com]
- 16. jfda-online.com [jfda-online.com]
- 17. "Separation of bifenthrin enantiomers by chiral HPLC and determination " by T.-L. Liu, Y.-S. Wang et al. [jfda-online.com]
- 18. openknowledge.fao.org [openknowledge.fao.org]
- 19. tsijournals.com [tsijournals.com]
- 20. fao.org [fao.org]
- 21. researchgate.net [researchgate.net]
